molecular formula C8H16N2O3S B1409527 Ethanesulfonic acid (piperidine-4-carbonyl)-amide CAS No. 1699605-60-1

Ethanesulfonic acid (piperidine-4-carbonyl)-amide

Cat. No. B1409527
M. Wt: 220.29 g/mol
InChI Key: BTIPIUMQWKLRJL-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and other active compounds . Piperidine derivatives often exhibit a wide range of biological activities, including antimicrobial and antitubercular properties .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a piperidine ring (a six-membered ring with one nitrogen atom), attached to an ethanesulfonic acid group and a carbonyl-amide group . The exact structure would depend on the positions of these groups on the piperidine ring .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, depending on the substituents present . These could include reactions with acids or bases, redox reactions, and various types of substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and its spectral properties .

Future Directions

The study of piperidine derivatives is a very active area of research, due to their wide range of biological activities . Future research could involve synthesizing new derivatives, studying their biological activity, and optimizing their properties for use as pharmaceuticals .

properties

IUPAC Name

N-ethylsulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-8(11)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIPIUMQWKLRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanesulfonic acid (piperidine-4-carbonyl)-amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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